molecular formula C10H16 B106078 (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 18383-34-1

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B106078
CAS No.: 18383-34-1
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-SCZZXKLOSA-N
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Description

(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic monoterpene derivative with a norbornene framework. Its structure consists of a fused bicyclo[2.2.1]hept-2-ene core substituted with three methyl groups at positions 1, 7, and 7 (Figure 1). The stereochemistry at the 1R and 4S positions confers distinct conformational rigidity, influencing its physical properties and reactivity. This compound is commercially available (CAS: 18383-34-1) and is utilized in organic synthesis, catalysis, and materials science due to its chiral nature and stability .

Properties

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRLSJNTMLPPK-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18383-34-1
Record name Bornylene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BORNYLENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDU5643I0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Wagner-Meerwein Rearrangement via Bornyl Chloride

The classical synthesis involved treating α-pinene with dry hydrogen chloride to form bornyl chloride, followed by base-mediated dehydrohalogenation. This pathway suffered from slow elimination kinetics and equilibrium mixtures containing camphene hydrochloride byproducts. Typical yields ranged between 40-50%, with prolonged reaction times exceeding 48 hours.

Direct α-Pinene Isomerization

Pioneered by Tishchenko and Rudakov, direct catalytic isomerization using acid-activated natural clays marked a paradigm shift. Early implementations achieved 60-70% camphene yields at 130-140°C over 65-85 hours. While inefficient by modern standards, this approach established camphene as a bulk chemical and revealed the critical role of Brønsted acid sites in facilitating 1,2-hydride shifts.

Modern Catalytic Isomerization Strategies

Contemporary methods prioritize catalyst engineering and process intensification to enhance selectivity and throughput.

Acid-Activated Nano TiO₂ Catalysts

Surface-modified TiO₂ nanoparticles demonstrate superior performance in α-pinene isomerization. Acid activation with H₂SO₄ or HCl increases Brønsted acidity (0.78 mmol/g) and surface area (154 m²/g), enabling 98% α-pinene conversion with 63.96% camphene selectivity at 120°C. The nano-structured morphology shortens diffusion paths, reducing reaction times to 4-6 hours.

Titanium Oxide Hydrate Catalysts

Industrial-scale processes employ TiO₂·H₂O catalysts under reflux conditions (155-165°C) with evaporative cooling. Key parameters:

ParameterOptimal RangeEffect on Yield
Catalyst Loading0.1-2.0 wt%Minimizes side reactions
Temperature155-165°CBalances kinetics/selectivity
Reaction Time0.7-1.5 hours85-90% camphene yield

This method reduces energy consumption by 30% compared to batch reactors through continuous vapor condensation and reflux.

Alternative Catalytic Systems and Process Innovations

Zirconium Phosphate Pillared Catalysts

ZrO₂-ZrP-a-150 catalysts enable camphene synthesis under mild conditions (80°C, 4 hours) in toluene. The intercalated structure provides strong acid sites (pyridine-IR: 1545 cm⁻¹) while suppressing tricyclene formation. Bench-scale trials report 92% α-pinene conversion with 68% camphene selectivity.

Aqueous Phase Isomerization

A breakthrough method combines α-pinene with water (10-30 wt%) and proprietary catalysts at 120-145°C. The aqueous phase improves heat transfer and catalyst stability, achieving 94% yield in 2-4 hours. This water-tolerant system eliminates organic solvents, aligning with green chemistry principles.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Recent patents describe tubular reactors with inline separation units that achieve 98% camphene purity at 500 kg/h throughput. Key advantages over batch systems:

  • 45% reduction in catalyst usage

  • 22% lower energy intensity

  • Steady-state operation for >1,000 hours

Catalyst Regeneration Protocols

Spent TiO₂ catalysts regain 95% initial activity after calcination at 450°C for 2 hours. In-situ regeneration via acetic acid washing extends catalyst lifespan to 15 cycles without significant pore structure degradation (BET surface area >140 m²/g post-regeneration) .

Scientific Research Applications

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a scaffold for the development of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The double bond in the structure can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Bicyclic Monoterpenes

Compound Name Bicyclic Framework Substituents CAS No. Key Applications
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene [2.2.1] (Norbornene) 1-CH3, 7,7-(CH3)2 18383-34-1 Asymmetric catalysis, polymers
(1R,4S,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene (4-Carene) [4.1.0] (Carane) 4-CH3, 7,7-(CH3)2 5208-50-4 Fragrance, flavoring agents
(1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene [4.1.0] (Carane) 3-CH3, 7,7-(CH3)2 498-15-7 Terpene resins, solvents
(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-Pinene) [3.1.1] (Pinane) 2-CH3, 6,6-(CH3)2 80-56-8 Pharmaceuticals, biofuels

Key Observations :

  • Framework Differences : The [2.2.1] system in the target compound provides greater ring strain compared to [4.1.0] or [3.1.1], enhancing reactivity in cycloaddition reactions .
  • Stereochemical Impact : The (1R,4S) configuration in the target compound enables enantioselective synthesis of pharmaceuticals, whereas α-pinene’s (1R,5R) configuration is critical for its antimicrobial properties .
Physicochemical Properties

Table 2: Boiling Points and Solubility

Compound Boiling Point (°C) Solubility (mg/mL) LogP
This compound 195–198 0.15 (water) 3.1
4-Carene 168–170 0.08 (water) 2.8
α-Pinene 155–156 0.12 (water) 2.5

Analysis :

  • The higher boiling point of the target compound compared to α-pinene and 4-carene reflects stronger van der Waals forces due to its compact bicyclic structure .
  • Lower water solubility aligns with its hydrophobic nature, making it suitable for non-polar reaction media .
Reactivity and Functionalization
  • Electrophilic Addition : The double bond in the target compound undergoes regioselective bromination to yield (1S,3R,4R)-3-bromo derivatives, a key intermediate in medicinal chemistry .
  • Catalytic Applications : Phosphine ligands derived from this compound enhance asymmetric hydrogenation efficiency in FLP (Frustrated Lewis Pair) systems .
  • Polymer Chemistry: Isobornyl methacrylate, synthesized from the target compound, exhibits high thermal stability in acrylic resins due to the steric bulk of the norbornene framework .

Biological Activity

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. Its unique structure, characterized by a double bond and three methyl groups, makes it a subject of interest in various fields including medicinal chemistry and biological research. This article explores the biological activities associated with this compound, its mechanisms of action, and relevant case studies.

The compound is derived from bicyclo[2.2.1]heptane and is notable for its potential applications in drug development and as a scaffold for bioactive compounds. It has been synthesized primarily through Diels-Alder reactions involving isoprene and other dienophiles under controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The bicyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity.
  • Chemical Reactivity : The presence of a double bond enables participation in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microorganisms by disrupting membrane integrity and altering permeability .
  • Anti-inflammatory Properties : Studies suggest that derivatives may inhibit protein denaturation and protease activity, which are critical in inflammatory responses .

Comparative Biological Activity Table

CompoundActivity TypeIC50 Value (µg/mL)Reference
This compoundAntimicrobialNot specified
IsospathulenolAnti-inflammatory2.72
DiclofenacAnti-inflammatory42.30
3-CareneAntimicrobialNot specified

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of extracts containing this compound derivatives. The extracts were tested for their ability to inhibit protein denaturation and protease activity compared to diclofenac as a reference standard. Results indicated significant inhibition at various concentrations, suggesting potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of bicyclic terpenes related to this compound showed that these compounds could disrupt bacterial cell membranes leading to cell lysis and death. The study highlighted the structural features that contribute to their effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene and its derivatives?

  • Methodology : The compound is often synthesized via functionalization of bicyclic terpene precursors. For example, metal porphyrins (e.g., Cu or Co complexes) can be prepared by reacting the compound with metal acetates in solvents like chloroform or toluene, followed by purification via column chromatography . Key steps include:

  • Stirring with copper acetate in chloroform/methanol (20 min, room temperature) yields Cu-porphyrin (55% yield).
  • Refluxing with cobalt acetate in toluene/acetylacetone (20 min) yields Co-porphyrin (58% yield).
    • Validation : Monitor reaction progress using UV-Vis spectroscopy (e.g., Cu-porphyrin λmax: 583.5 nm) and confirm purity via MALDI-TOF mass spectrometry .

Q. How is the stereochemical configuration of this compound determined experimentally?

  • Methodology : Utilize advanced spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3600 cm⁻¹, C=C stretching at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of substituents, as demonstrated in related bicyclic compounds like d-camphor derivatives .
  • Virtual Spectrometry : Compare experimental NMR/IR data with computational models to validate stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
  • Use PPE (gloves, goggles) and respiratory protection (e.g., P95 masks for particulates) .
  • Store away from heat and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic systems?

  • Case Study : In Co-porphyrin synthesis, the rigid bicyclic framework enhances steric control during metal coordination, favoring specific regioselectivity. For instance, the (1R,4S) configuration directs axial ligand binding, as evidenced by UV-Vis spectral shifts (Co-porphyrin λmax: 533.0 nm vs. Cu-porphyrin at 583.5 nm) .
  • Contradictions : Discrepancies in reaction yields (55–58%) may arise from solvent polarity or metal-ligand affinity differences .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Approach :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., Cu-porphyrin [MH]+: calc. 1829.15, found 1829.57) .
  • Multidimensional NMR : Assign diastereotopic protons in complex derivatives, such as those in Ferula ovina monoterpene esters .
  • Time-of-Flight MS : Detect isotopic patterns to distinguish between stereoisomers .

Q. How can computational modeling predict the environmental stability of this compound?

  • Methodology :

  • Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of degradation).
  • Compare with experimental data (e.g., thermal decomposition profiles from TGA) .
    • Limitations : Discrepancies between predicted and observed stability may arise from solvent interactions or matrix effects in composite materials .

Data Contradictions and Resolutions

  • Spectral Data Variability : IR peaks for hydroxyl groups (3603 cm⁻¹ in Cu-porphyrin vs. 3603 cm⁻¹ in Co-porphyrin) show consistency, but C=C stretching frequencies differ (1602 cm⁻¹ vs. 1544 cm⁻¹), likely due to metal-induced electronic effects .
  • Stereochemical Nomenclature : Confusion may arise from CAS naming conventions (e.g., "rel-" prefixes in PMN substances ). Cross-validate using IUPAC guidelines and crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 2
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

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